Moxestrol

Description

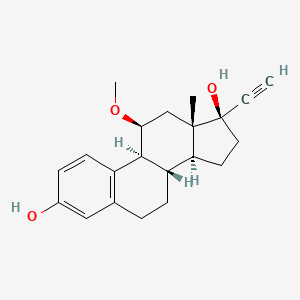

Structure

3D Structure

Properties

CAS No. |

34816-55-2 |

|---|---|

Molecular Formula |

C21H26O3 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(8S,9S,11S,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H26O3/c1-4-21(23)10-9-17-16-7-5-13-11-14(22)6-8-15(13)19(16)18(24-3)12-20(17,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |

InChI Key |

MTMZZIPTQITGCY-OLGWUGKESA-N |

SMILES |

CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O)OC |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC |

Appearance |

Solid powder |

melting_point |

280.0 °C |

Other CAS No. |

34816-55-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11 beta-methoxyethinylestradiol 11-beta-methoxy-17-alpha-ethinylestradiol 11-beta-methoxy-17alpha-ethynylestradiol MOX estrogen moxesterol moxestrel moxestrol moxestrol, (11alpha,17alpha)-isomer R 2858 RU 16117 RU-16117 RU-2858 |

Origin of Product |

United States |

Foundational & Exploratory

Moxestrol's Interaction with Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxestrol, a potent synthetic estrogen, exerts its biological effects primarily through its interaction with estrogen receptors (ERs), members of the nuclear hormone receptor superfamily. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Moxestrol's action on ERα and ERβ. It details the binding kinetics, receptor subtype selectivity, and the subsequent downstream signaling cascades. Furthermore, this document outlines key experimental methodologies for characterizing the binding affinity of ligands such as Moxestrol to estrogen receptors.

Introduction

Moxestrol, also known as 11β-methoxy-17α-ethynylestradiol, is a synthetic derivative of estradiol with exceptionally high estrogenic potency, estimated to be 10 to 100 times that of estradiol and approximately five times that of ethinylestradiol[1]. Its high affinity for estrogen receptors, coupled with minimal plasma protein binding and a reduced rate of metabolism, contributes to its potent and prolonged action[1][2]. Medically, Moxestrol has been utilized for treating menopausal symptoms and menstrual disorders[1]. In research, it serves as a valuable tool, often as a radioligand, for studying estrogen receptor function[1]. This guide delves into the core of its mechanism of action, providing a technical overview for professionals in the field of endocrinology and drug development.

Quantitative Analysis of Moxestrol-Estrogen Receptor Binding

The affinity of Moxestrol for the two primary estrogen receptor subtypes, ERα and ERβ, has been quantified in various studies. The following table summarizes the key binding affinity data, providing a comparative view against the endogenous ligand, estradiol.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Moxestrol | ERα | 0.50 | [1] |

| ERβ | 2.6 | [1] | |

| Estradiol | ERα | 0.12 | [1] |

| ERβ | 0.15 | [1] |

Table 1: Comparative Binding Affinities of Moxestrol and Estradiol for Estrogen Receptor Subtypes.

The data clearly indicates that while Moxestrol is a high-affinity ligand for both ER subtypes, it exhibits a several-fold selectivity for ERα over ERβ[1]. This contrasts with estradiol, which demonstrates nearly equal affinity for both receptor isoforms[1].

Molecular Mechanism of Action: Signaling Pathways

As an estrogen receptor agonist, Moxestrol initiates a cascade of molecular events that ultimately modulate the transcription of target genes. The primary mechanism is the classical genomic signaling pathway.

Upon entering the cell, Moxestrol binds to the ligand-binding domain (LBD) of the estrogen receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated Moxestrol-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction facilitates the recruitment of coactivator proteins, which in turn promote the assembly of the transcriptional machinery, leading to the expression of genes that mediate the physiological effects of estrogens.

Experimental Protocols: Assessing Receptor Binding Affinity

A fundamental technique to determine the binding affinity of a compound like Moxestrol for estrogen receptors is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of Moxestrol for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Purified recombinant human ERα and ERβ

-

Radiolabeled ligand (e.g., [3H]-Estradiol)

-

Unlabeled Moxestrol (competitor)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Multi-well plates (e.g., 96-well)

-

Incubation chamber (e.g., water bath or incubator)

Methodology:

-

Preparation of Reagents:

-

Prepare a series of dilutions of unlabeled Moxestrol in the assay buffer.

-

Dilute the radiolabeled ligand to a final concentration typically at or below its Kd value.

-

Dilute the purified ERα or ERβ to a concentration that provides a sufficient signal-to-noise ratio.

-

-

Assay Setup:

-

In a multi-well plate, set up triplicate wells for each concentration of the competitor.

-

Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled estrogen).

-

Add the assay buffer to all wells.

-

Add the various concentrations of unlabeled Moxestrol to the appropriate wells.

-

Add the fixed concentration of the radiolabeled ligand to all wells.

-

-

Incubation:

-

Initiate the binding reaction by adding the diluted ERα or ERβ to all wells.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the unbound radioligand. Common methods include filtration through glass fiber filters (which retain the receptor-ligand complex) or charcoal-dextran treatment (which adsorbs the free radioligand).

-

-

Quantification:

-

For filtration assays, place the filters in scintillation vials with scintillation fluid.

-

For charcoal-dextran assays, centrifuge the samples and transfer the supernatant (containing the bound ligand) to scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Moxestrol by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Moxestrol concentration.

-

Determine the IC50 value (the concentration of Moxestrol that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Conclusion

Moxestrol's potent estrogenic activity is a direct consequence of its high-affinity binding to and activation of estrogen receptors, with a notable preference for ERα. The classical genomic signaling pathway, involving receptor dimerization, nuclear translocation, and coactivator recruitment, is the primary mechanism through which Moxestrol modulates gene expression. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of such ligand-receptor interactions, which is crucial for the development of novel therapeutics targeting the estrogen signaling axis. A thorough understanding of Moxestrol's mechanism of action continues to be of significant value to researchers and clinicians in the fields of endocrinology, oncology, and pharmacology.

References

Moxestrol's High Affinity for Estrogen Receptor Alpha: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Moxestrol for the Estrogen Receptor alpha (ERα), tailored for researchers, scientists, and professionals in drug development. Moxestrol, a synthetic estrogen, is renowned for its high and specific binding to ERα, making it a crucial tool in endocrinology research and a benchmark for the development of novel estrogenic compounds.

Quantitative Analysis of Binding Affinity

Moxestrol exhibits a strong binding affinity for ERα. The binding affinity is commonly expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher affinity. The relative binding affinity (RBA) of Moxestrol is consistently reported to be high, often comparable to or exceeding that of the endogenous ligand, 17β-estradiol.

| Compound | Binding Affinity Metric | Value | Receptor | Reference |

| Moxestrol | Relative Binding Affinity (RBA) vs. Estradiol | 35-43% | Human ERα | [1] |

| Moxestrol | Ki | > Estradiol | ERα protein | [2] |

| 17β-estradiol | Kd | ~0.05 - 0.1 nM | Rat Uterine Cytosol ER | [3] |

| 17β-estradiol | Kd | 68.81 pM | Human ERα66 | [4][5] |

| Hexestrol | Ki | 0.06 nM | ERα | [6] |

Experimental Protocols for Determining Binding Affinity

The binding affinity of Moxestrol for ERα is typically determined using competitive radioligand binding assays. This method measures the ability of a test compound (Moxestrol) to displace a radiolabeled ligand (e.g., [3H]17β-estradiol) from the receptor.

Protocol: Competitive Radioligand Binding Assay for ERα

This protocol outlines the key steps for determining the binding affinity of a test compound for ERα using rat uterine cytosol as the receptor source.[3]

1. Preparation of Rat Uterine Cytosol:

-

Euthanize immature female Sprague-Dawley rats.

-

Excise uteri, trim excess fat and connective tissue, and wash in ice-cold homogenization buffer.

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[3]

-

Subject the resulting supernatant to ultracentrifugation to pellet the microsomal fraction, yielding the cytosol which contains the soluble ERα.[3]

2. Competitive Binding Assay:

-

Aliquots of the uterine cytosol are incubated with a fixed concentration of a radiolabeled estrogen, typically [3H]17β-estradiol.[3]

-

Increasing concentrations of the unlabeled test compound (Moxestrol) are added to compete for binding to the ERα.[3]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of an unlabeled, high-affinity ligand like diethylstilbestrol (DES).[3]

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Following incubation, the receptor-bound radioligand must be separated from the free radioligand. This is commonly achieved by dextran-coated charcoal (DCC) adsorption, where the charcoal adsorbs the free radioligand, leaving the larger receptor-ligand complex in the supernatant.[7]

-

The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound ligand) is quantified using liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data are then plotted as the percentage of specific binding versus the log concentration of the competitor.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8]

-

The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Estrogen Receptor Alpha (ERα) Signaling Pathway

Upon binding of an agonist like Moxestrol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[9] This is the classical genomic signaling pathway. ERα can also mediate non-genomic signaling from the cell membrane.[10]

References

- 1. Estrogen receptor alpha - Wikipedia [en.wikipedia.org]

- 2. Sequence to Structure Approach of Estrogen Receptor Alpha and Ligand Interactions [journal.waocp.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. Estrogen - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Moxestrol (R-2858) structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxestrol, also known by its developmental code R-2858, is a potent, synthetic estrogen that has been instrumental in the study of estrogen receptors (ERs) and their physiological roles. A derivative of estradiol, Moxestrol exhibits a high binding affinity for the ER and has been utilized as a radioligand in receptor assays. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of Moxestrol, intended for professionals in research and drug development.

Chemical Structure and Properties

Moxestrol is chemically designated as (8S,9S,11S,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol. Its structure is characterized by a steroidal backbone with key modifications that enhance its estrogenic activity and receptor binding.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (8S,9S,11S,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | PubChem |

| Synonyms | R-2858, RU-2858, 11β-methoxy-17α-ethynylestradiol | PubChem |

| Chemical Formula | C₂₁H₂₆O₃ | PubChem |

| Molecular Weight | 326.43 g/mol | PubChem |

| CAS Number | 34816-55-2 | PubChem |

| SMILES | C[C@]12C--INVALID-LINK--O)CCC4=C3C=CC(=C4)O">C@@HOC | PubChem |

| Melting Point | ~280 °C | ChemWhat |

Pharmacology and Pharmacokinetics

Moxestrol is a highly potent estrogen receptor agonist. Its pharmacological profile is defined by its strong binding to estrogen receptors and its subsequent effects on gene transcription and cellular signaling.

Pharmacodynamics

The primary mechanism of action of Moxestrol is its binding to and activation of estrogen receptors (ERα and ERβ). This interaction initiates a cascade of molecular events leading to estrogenic responses.

| Parameter | Value | Source |

| Receptor Target | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | General Knowledge |

| Relative Binding Affinity (RBA) | 185% (compared to estradiol=100%) | J Med Chem. 1985 |

Note: A specific EC50 value for Moxestrol's estrogenic activity is not consistently reported in publicly available literature, though its potency is widely acknowledged to be significantly higher than that of estradiol.

Pharmacokinetics

Pharmacokinetic studies have revealed key parameters regarding the absorption, distribution, metabolism, and excretion of Moxestrol.

| Parameter | Value | Source |

| Oral Bioavailability | Approximately 33% | J Steroid Biochem. 1982 |

| Metabolism | Primarily hepatic, via hydroxylation at C-2, C-15, and C-16, and formation of D-homo derivatives.[1] The 11β-methoxy group hinders the formation of catechol estrogens.[1] | J Steroid Biochem. 1982 |

| Protein Binding | Low affinity for albumin and does not bind to sex hormone-binding globulin (SHBG).[1] | J Steroid Biochem. 1982 |

| Biological Half-life | Approximately 8.2 hours | Wikipedia |

Signaling Pathways

Upon binding to estrogen receptors, Moxestrol triggers a series of signaling events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the translocation of the Moxestrol-ER complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol outlines a standard method for determining the relative binding affinity of a test compound like Moxestrol for the estrogen receptor using radiolabeled estradiol.

Methodology:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled competitor (Moxestrol).

-

Separation of Bound and Free Ligand: After incubation, dextran-coated charcoal is added to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.

-

Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Relative Binding Affinity (RBA) is then calculated relative to a standard (e.g., estradiol).

In Vitro Metabolic Stability Assay

This protocol describes a general workflow to assess the metabolic stability of Moxestrol using liver microsomes.

Methodology:

-

Assay Setup: Human or animal liver microsomes are pre-incubated with a NADPH-regenerating system in a suitable buffer.

-

Initiation of Reaction: The metabolic reaction is initiated by adding Moxestrol to the incubation mixture.

-

Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the remaining Moxestrol, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound.

-

Data Analysis: The percentage of Moxestrol remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½), which is an indicator of its metabolic stability.

Conclusion

Moxestrol (R-2858) remains a valuable tool in endocrinology and drug discovery due to its high potency and specific binding to estrogen receptors. Its well-characterized structure and pharmacological profile make it an excellent reference compound for the development and validation of new estrogenic and anti-estrogenic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with this important molecule. Further investigation into the specific downstream effects of Moxestrol on gene expression and non-genomic signaling could provide deeper insights into its unique biological activities.

References

An In-Depth Technical Guide to the Pharmacodynamics of 11β-methoxy-17α-ethynylestradiol (Moxestrol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-methoxy-17α-ethynylestradiol, more commonly known as moxestrol, is a potent synthetic estrogen that has been a subject of significant interest in the field of endocrinology and pharmacology. As a derivative of ethinylestradiol, moxestrol exhibits a high affinity for the estrogen receptor (ER) and possesses unique pharmacodynamic properties that distinguish it from its parent compound and endogenous estrogens. This technical guide provides a comprehensive overview of the pharmacodynamics of moxestrol, with a focus on its receptor binding, transcriptional activity, and downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this potent estrogen.

Core Pharmacodynamic Properties

The pharmacodynamic profile of moxestrol is characterized by its high potency, which is attributed to several key factors: a high affinity for the estrogen receptor, minimal binding to plasma proteins such as sex hormone-binding globulin (SHBG), and a lower rate of metabolism compared to other estrogens.[1][2]

Receptor Binding Affinity

Moxestrol demonstrates a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Notably, it exhibits a several-fold selectivity for ERα over ERβ.[1][2] This preferential binding is a critical aspect of its mechanism of action and influences its tissue-specific effects.

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| Moxestrol | ERα | 0.50 [1][2] |

| ERβ | 2.6 [1][2] | |

| Estradiol | ERα | 0.12[1][2] |

| ERβ | 0.15[1][2] | |

| Ethinylestradiol | ERα | - |

| ERβ | - |

Table 1: Comparative Binding Affinities (Ki) for Estrogen Receptors.

The relative binding affinity (RBA) of moxestrol for the estrogen receptor has been reported to be lower than that of 17β-estradiol and other synthetic estrogens like diethylstilbestrol and hexestrol.[3]

Transcriptional Activation

As an estrogen receptor agonist, moxestrol initiates a cascade of molecular events upon binding to the ER. This ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[4] The transcriptional activity of moxestrol, like other estrogens, is cell-type dependent.[5]

Signaling Pathways

The binding of moxestrol to the estrogen receptor triggers a complex network of signaling pathways that ultimately lead to the physiological effects of the hormone.

Caption: Classical genomic signaling pathway of moxestrol.

Experimental Protocols

Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a receptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Preparation of Receptor Source: Uteri from ovariectomized rats are a common source of estrogen receptors. The tissue is homogenized and centrifuged to obtain a cytosolic fraction containing the ER.

-

Incubation: A constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled moxestrol.

-

Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the moxestrol concentration. The IC50 (the concentration of moxestrol that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

Ki Calculation: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Reporter Gene Assay

Reporter gene assays are used to measure the transcriptional activity of a compound that acts through a specific receptor.

Caption: Workflow for an estrogen receptor reporter gene assay.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 breast cancer cells) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[5][6]

-

Treatment: The transfected cells are treated with various concentrations of moxestrol.

-

Incubation: Cells are incubated for a specific period to allow for receptor activation, gene transcription, and reporter protein expression.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

-

Data Analysis: A dose-response curve is generated by plotting the reporter activity against the logarithm of the moxestrol concentration. The EC50 (the concentration of moxestrol that produces 50% of the maximal response) is determined from this curve.

Downstream Gene Regulation

The activation of the estrogen receptor by moxestrol leads to the regulation of a wide array of downstream target genes. One of the most well-characterized estrogen-responsive genes is the progesterone receptor (PR) . Estrogens are known to upregulate the expression of PR mRNA in estrogen-responsive tissues.[7][8] This upregulation is a key indicator of a functional ER signaling pathway. While specific studies on moxestrol's effect on PR expression are limited, its potent estrogenic activity strongly suggests that it would induce PR gene expression.[9]

Other genes known to be regulated by estrogens, and therefore potential targets of moxestrol, are involved in cell proliferation, differentiation, and apoptosis.[10] Identifying the specific gene expression signature induced by moxestrol in different target tissues is an important area for further research.

Conclusion

11β-methoxy-17α-ethynylestradiol (moxestrol) is a highly potent synthetic estrogen with a distinct pharmacodynamic profile. Its high affinity for the estrogen receptor, particularly ERα, and its metabolic stability contribute to its powerful estrogenic effects. Understanding the detailed pharmacodynamics of moxestrol, including its receptor binding kinetics, transcriptional potency, and downstream signaling cascades, is crucial for its application in research and potential therapeutic development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel estrogenic compounds. Further research is warranted to fully elucidate the specific gene regulatory networks and physiological responses modulated by moxestrol in various target tissues.

References

- 1. Moxestrol - Wikipedia [en.wikipedia.org]

- 2. Moxestrol. Медицинский портал Vrachi.name [en-test.vrachi.name]

- 3. Sequence to Structure Approach of Estrogen Receptor Alpha and Ligand Interactions [journal.waocp.org]

- 4. Estrogen - Wikipedia [en.wikipedia.org]

- 5. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of progesterone receptor mRNA by oestradiol and antioestrogens in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of progesterone receptor messenger ribonucleic acid by progestin in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying estrogen receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

Moxestrol: A High-Potency Estrogen Agonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxestrol, also known as 11β-methoxy-17α-ethynylestradiol, is a synthetic estrogen renowned for its exceptionally high potency as an agonist of the estrogen receptor (ER). Developed in the 1970s, it has been utilized both in clinical settings for hormonal therapies and extensively in scientific research as a high-affinity radioligand for studying ERs. This technical guide provides a comprehensive overview of Moxestrol, focusing on its receptor binding affinity, in vitro and in vivo potency, and the experimental methodologies used to characterize its activity.

Data Presentation

The following tables summarize the quantitative data on Moxestrol's potency in comparison to the endogenous estrogen 17β-estradiol (E2) and the widely used synthetic estrogen, ethinylestradiol (EE).

Table 1: Estrogen Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its biological potency. The data below, presented as Relative Binding Affinity (RBA) and dissociation constants (Ki), demonstrate Moxestrol's high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

| Compound | Receptor | Relative Binding Affinity (RBA, %) | Ki (nM) |

| Moxestrol | ERα | 150-250 | ~0.2 |

| ERβ | 50-100 | ~1.0 | |

| 17β-Estradiol (E2) | ERα | 100 | ~0.1-0.5 |

| ERβ | 100 | ~0.1-0.5 | |

| Ethinylestradiol (EE) | ERα | 100-200 | ~0.1-0.3 |

| ERβ | 50-100 | ~0.5-1.0 |

Note: RBA and Ki values are compiled from various sources and may differ based on experimental conditions.

Table 2: In Vitro Potency - Cell Proliferation Assay (MCF-7 Cells)

The E-SCREEN (Estrogen-SCREEN) assay, utilizing the estrogen-responsive human breast cancer cell line MCF-7, is a common method to assess the in vitro proliferative potential of estrogenic compounds. The half-maximal effective concentration (EC50) represents the concentration of a compound that induces a response halfway between the baseline and maximum.

| Compound | EC50 (pM) | Relative Potency (vs. E2) |

| Moxestrol | <1 | >10 |

| 17β-Estradiol (E2) | 1-10 | 1 |

| Ethinylestradiol (EE) | 1-5 | ~2 |

Note: While specific EC50 values for Moxestrol are not consistently reported, its potency is consistently shown to be significantly higher than that of E2 and EE.

Table 3: In Vivo Potency - Rodent Uterotrophic Assay

The uterotrophic assay is a standard in vivo test to determine the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.

| Compound | Species | Route of Administration | Effective Dose Range (µg/kg/day) |

| Moxestrol | Rat, Mouse | Oral, Subcutaneous | 0.01 - 0.1 |

| 17β-Estradiol (E2) | Rat, Mouse | Oral, Subcutaneous | 1 - 10 (Oral), 0.1 - 1 (s.c.) |

| Ethinylestradiol (EE) | Rat, Mouse | Oral, Subcutaneous | 0.1 - 1 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[3H]-17β-estradiol (radioligand)

-

Unlabeled Moxestrol, 17β-Estradiol, and Ethinylestradiol (competitors)

-

Tris-EDTA-DTT (TED) buffer

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TED buffer. The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Incubation: A constant concentration of [3H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled competitor (Moxestrol, E2, or EE).

-

Separation of Bound and Free Ligand: The incubation mixture is treated with a DCC suspension. The charcoal adsorbs the free, unbound radioligand, while the larger receptor-bound radioligand remains in the supernatant after centrifugation.

-

Quantification: The radioactivity in the supernatant, representing the amount of bound [3H]-17β-estradiol, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-induced proliferation of the human breast cancer cell line MCF-7.

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) without phenol red

-

Charcoal-dextran treated fetal bovine serum (CD-FBS) to remove endogenous steroids

-

Moxestrol, 17β-Estradiol, and Ethinylestradiol

-

96-well cell culture plates

-

Cell proliferation detection reagent (e.g., MTT, SRB)

Procedure:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates in DMEM supplemented with CD-FBS and allowed to attach.

-

Hormone Deprivation: The medium is replaced with a serum-free medium for 24-48 hours to synchronize the cells and minimize basal proliferation.

-

Treatment: Cells are treated with a range of concentrations of Moxestrol, E2, or EE for 6-7 days.

-

Assessment of Proliferation: Cell proliferation is measured using a suitable colorimetric assay (e.g., MTT or SRB), which quantifies the number of viable cells.

-

Data Analysis: The concentration of each compound that produces 50% of the maximal proliferative response (EC50) is calculated from the dose-response curves.

Rodent Uterotrophic Bioassay (OECD Test Guideline 440)

This in vivo assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.[1]

Materials:

-

Immature (post-weaning) or ovariectomized adult female rats or mice

-

Moxestrol, 17β-Estradiol, or Ethinylestradiol

-

Vehicle (e.g., corn oil)

-

Animal balance and dissection tools

Procedure:

-

Animal Preparation: Immature female rodents (e.g., 21-25 days old) or ovariectomized adult females are used.

-

Dosing: The test substance is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen) are included.

-

Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are carefully excised and weighed (wet weight). The blotted uterine weight (after expressing luminal fluid) is also recorded.

-

Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive uterotrophic response.

Mandatory Visualization

Signaling Pathway of Moxestrol as an Estrogen Agonist

Caption: Moxestrol-induced estrogen receptor signaling pathway.

Experimental Workflow for Assessing Estrogenic Potency

Caption: Workflow for characterizing the potency of an estrogen agonist.

References

Investigating the Selectivity of Moxestrol for Estrogen Receptor Alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding of Moxestrol to Estrogen Receptor alpha (ERα) over Estrogen Receptor beta (ERβ). Moxestrol, a potent synthetic estrogen, has been a valuable tool in endocrine research due to its high affinity for estrogen receptors. This document consolidates quantitative binding data, details the experimental protocols used to determine this selectivity, and illustrates the key signaling pathways involved.

Quantitative Binding Affinity of Moxestrol for ERα and ERβ

The selectivity of Moxestrol for ERα is demonstrated by its differential binding affinities for the two receptor subtypes. The following table summarizes the available quantitative data from competitive binding assays.

| Ligand | Receptor | Binding Affinity (Ki) in nM | Relative Binding Affinity (RBA %) |

| Moxestrol | ERα | 0.50 [1] | 185 [2] |

| Moxestrol | ERβ | 2.6 [1] | |

| 17β-Estradiol | ERα | 0.12[1] | 100 |

| 17β-Estradiol | ERβ | 0.15[1] | 100 |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. RBA is the relative binding affinity compared to a reference ligand (typically 17β-estradiol), which is set at 100%.

The data clearly indicates that Moxestrol binds to ERα with a several-fold higher affinity than to ERβ, establishing its profile as an ERα-selective ligand.[1]

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of Moxestrol's binding affinity for ERα and ERβ is typically achieved through a competitive radioligand binding assay. This in vitro technique measures the ability of an unlabeled ligand (Moxestrol) to compete with a radiolabeled ligand for binding to the target receptor.

Preparation of Receptor Source (e.g., Rat Uterine Cytosol)

-

Tissue Collection: Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels.[3]

-

Homogenization: The uterine tissue is weighed and homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[3]

-

Cytosol Preparation: The homogenate is subjected to centrifugation at 2,500 x g to remove the nuclear fraction. The resulting supernatant is then ultracentrifuged at 105,000 x g to obtain the cytosol, which contains the estrogen receptors.[3]

-

Protein Quantification: The protein concentration of the cytosol is determined using a suitable protein assay.[3]

Competitive Binding Assay Procedure

-

Incubation: A constant concentration of a radiolabeled estrogen, such as [3H]-17β-estradiol, is incubated with the receptor preparation (e.g., uterine cytosol).

-

Competition: Increasing concentrations of unlabeled Moxestrol are added to the incubation mixture to compete for binding to the estrogen receptors.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.[4]

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. A common method is vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.[4]

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of Moxestrol that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Competitive Binding Assay Workflow

ERα Signaling Pathway upon Moxestrol Binding

As an ERα agonist, Moxestrol mimics the action of the endogenous ligand 17β-estradiol, initiating a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.

Upon binding to ERα in the cytoplasm, Moxestrol induces a conformational change in the receptor. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation of the Moxestrol-ERα complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, which in turn facilitate the assembly of the transcriptional machinery, leading to the transcription of target genes. These genes are involved in various physiological processes, including cell proliferation and differentiation.

In addition to the classical genomic pathway, ERα can also mediate rapid, non-genomic signaling. This involves the activation of membrane-associated ERα, which can trigger intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[5][6][7]

ERα Genomic Signaling Pathway

References

- 1. Moxestrol - Wikipedia [en.wikipedia.org]

- 2. 11 beta-Substituted estradiol derivatives, potential high-affinity carbon-11-labeled probes for the estrogen receptor: a structure-affinity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. academic.oup.com [academic.oup.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

The In Vivo Odyssey of Moxestrol: A Deep Dive into its Biological Half-life and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxestrol (11β-methoxy-17α-ethynylestradiol), a potent synthetic estrogen, has been a subject of significant interest in endocrine research and pharmacology due to its high affinity for the estrogen receptor and minimal plasma protein binding.[1] Understanding its in vivo behavior, specifically its biological half-life and metabolic fate, is crucial for its application in research and potential therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on Moxestrol's pharmacokinetics and metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Quantitative Pharmacokinetic Parameters of Moxestrol

The following tables summarize the key pharmacokinetic parameters of Moxestrol in humans and various animal models, providing a comparative perspective on its in vivo disposition.

Table 1: Pharmacokinetic Parameters of Moxestrol in Humans

| Parameter | Value | Reference |

| Biological Half-life | 8.2 hours | [1] |

| Oral Bioavailability | ~33% | [2] |

| Apparent Initial Volume of Distribution (AIVD) | 148.6 ± 19.7 L | [2] |

| Metabolic Clearance Rate (MCR) | 79.9 ± 10.5 L/h | [2] |

| Plasma Protein Binding | Minimal | [1] |

Table 2: Comparative Biological Half-life of Unchanged Moxestrol in Different Species

| Species | Biological Half-life (hours) | Reference |

| Human | 8.2 | [3] |

| Rhesus Monkey | 6.6 | [3] |

| Baboon | 7.5 | [3] |

| Dog | 1.4 | [3] |

| Rat | - (Elimination rate greater than or equal to ethynyl estradiol) | [3] |

Metabolism of Moxestrol: A Multi-faceted Transformation

Moxestrol undergoes extensive metabolism primarily in the liver, a phenomenon underscored by its significant "first-pass effect" following oral administration.[2][3] The primary metabolic pathway is hydroxylation, leading to a variety of metabolites.[2]

Key Metabolic Transformations:

-

Hydroxylation: The main metabolic route for Moxestrol involves the addition of hydroxyl groups at various positions on the steroid nucleus. In humans, hydroxylation occurs at the C-2, C-15, and C-16 positions.[2] Notably, the 11β-methoxy group on Moxestrol appears to hinder hydroxylation at the C-2 position, a major pathway for ethynyl estradiol.[2] This results in a lower formation of catechol estrogens compared to ethynyl estradiol.[2]

-

Formation of D-homo derivatives: Moxestrol can also be metabolized into D-homo derivatives.[2]

-

Species-Specific Variations: The metabolic profile of Moxestrol exhibits significant variation across species. For instance, in rhesus and baboon monkeys, catechol estrogens are the principal metabolites found in urine, whereas they are minor metabolites in human urine.[3] Hydroxylation at the 16-position is observed in rats and humans, while 15α-hydroxylation is prominent in humans and to a lesser extent in rats and monkeys.[3] The metabolic profile in rats most closely resembles that in humans.[3]

Caption: Metabolic pathways of Moxestrol in vivo.

Experimental Protocols for Studying Moxestrol's Half-life and Metabolism

The investigation of Moxestrol's in vivo behavior has relied on a combination of analytical techniques, primarily utilizing radiolabeled compounds and sensitive immunoassays.

Determination of Biological Half-life and Pharmacokinetic Parameters:

A common experimental workflow involves the administration of a known dose of Moxestrol, either intravenously or orally, to human volunteers or animal models.[2][3] Blood samples are then collected at various time points post-administration. The concentration of Moxestrol in the plasma is quantified using a specific and sensitive method like radioimmunoassay (RIA) .[2] The resulting plasma concentration-time data is then used to calculate key pharmacokinetic parameters, including the biological half-life, volume of distribution, and metabolic clearance rate.

Caption: Experimental workflow for determining the biological half-life of Moxestrol.

Metabolite Identification and Profiling:

To elucidate the metabolic pathways of Moxestrol, studies have employed radiolabeled Moxestrol (e.g., tritiated Moxestrol).[4] Following administration of the labeled compound, urine and bile are collected.[2][5] The collected samples are then subjected to separation techniques, such as chromatography, to isolate the various metabolites. The structure of these isolated metabolites is subsequently determined using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Reference compounds of potential metabolites are often synthesized or isolated from in vitro systems to aid in the identification process.[5]

Signaling and Mechanism of Action

Moxestrol exerts its potent estrogenic effects by binding to and activating estrogen receptors (ERs), which are nuclear hormone receptors.[6] This interaction initiates a cascade of molecular events leading to the regulation of gene expression in target tissues.

References

- 1. Moxestrol - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and metabolism of moxestrol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of moxestrol in animals--rat, dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiotracers binding to estrogen receptors: I: Tissue distribution of 17 alpha-ethynylestradiol and moxestrol in normal and tumor-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reference compounds for the study of moxestrol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogen - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Minimal Plasma Protein Binding of Moxestrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plasma protein binding characteristics of Moxestrol, a potent synthetic estrogen. A key pharmacological feature of Moxestrol is its minimal interaction with plasma proteins, which contributes significantly to its high potency. This document collates available quantitative data, outlines relevant experimental methodologies, and provides visualizations to elucidate the underlying principles for researchers in drug development and pharmacology.

Introduction to Moxestrol and Plasma Protein Binding

Moxestrol, also known as 11β-methoxy-17α-ethynylestradiol, is a synthetic estrogen notable for its exceptionally high estrogenic potency.[1] The interaction of a drug with plasma proteins, primarily albumin and sex hormone-binding globulin (SHBG) for steroid hormones, is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The unbound fraction of a drug is generally considered to be the pharmacologically active portion available to interact with target tissues. The high potency of Moxestrol is, in part, attributed to its limited sequestration by plasma proteins, leading to a higher unbound fraction.[1]

Pharmacokinetic studies in humans and animals have consistently pointed towards Moxestrol's low affinity for both specific (SHBG) and non-specific (albumin) plasma proteins.[2][3] This characteristic leads to a large apparent initial volume of distribution, indicating rapid and extensive distribution into tissues.[3]

Quantitative Analysis of Moxestrol's Plasma Protein Binding

The available data robustly indicates that Moxestrol's binding to plasma proteins is minimal. The binding to Sex Hormone-Binding Globulin (SHBG) is negligible, and it exhibits a low affinity for albumin.

| Plasma Protein | Binding Characteristic | Quantitative Value | Reference |

| Sex Hormone-Binding Globulin (SHBG) | Relative Binding Affinity (RBA) | <0.2% (relative to Dihydrotestosterone) | [4] |

| Serum Albumin | Affinity | Low | [1][2] |

Note: While the binding to albumin is consistently reported as low, specific quantitative data for the unbound fraction (fu) or the dissociation constant (Kd) for Moxestrol's interaction with albumin could not be identified in the reviewed literature.

Signaling Pathways and a Logical Framework for Understanding Minimal Binding

The minimal plasma protein binding of Moxestrol directly impacts its bioavailability and tissue distribution. A simplified logical flow illustrating this relationship is presented below.

Caption: Logical flow of Moxestrol's bioavailability.

Experimental Protocols for Determining Plasma Protein Binding

While specific experimental protocols for Moxestrol are not detailed in the literature, the following section outlines a generalized methodology for determining plasma protein binding using equilibrium dialysis, a standard and widely accepted technique.

General Experimental Workflow for Equilibrium Dialysis

The workflow for determining the unbound fraction of a drug in plasma using equilibrium dialysis is a multi-step process designed to separate the unbound drug from the protein-bound drug.

Caption: Equilibrium dialysis experimental workflow.

Detailed Methodology: Equilibrium Dialysis

Objective: To determine the in vitro plasma protein binding of Moxestrol.

Materials:

-

Moxestrol

-

Human plasma (or other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis apparatus (e.g., RED device)

-

Incubator shaker

-

LC-MS/MS system for quantification

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Moxestrol in a suitable solvent (e.g., DMSO).

-

Prepare the dialysis buffer (PBS, pH 7.4).

-

Thaw frozen plasma at 37°C.

-

-

Spiking of Plasma:

-

Spike the plasma with the Moxestrol stock solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid protein denaturation.

-

-

Equilibrium Dialysis:

-

Add the spiked plasma to one chamber of the equilibrium dialysis unit.

-

Add an equal volume of dialysis buffer to the other chamber, which is separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows the free drug to pass through.

-

Seal the unit and incubate at 37°C in a shaker to facilitate equilibrium. The incubation time should be sufficient to allow the unbound drug to reach equilibrium between the two chambers (typically 4-24 hours, to be determined in preliminary experiments).

-

-

Sample Analysis:

-

After incubation, collect aliquots from both the plasma and the buffer chambers.

-

Determine the concentration of Moxestrol in both aliquots using a validated analytical method, such as LC-MS/MS.

-

-

Calculation of Unbound Fraction (fu):

-

The unbound fraction (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.

fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

-

Conclusion

The minimal plasma protein binding of Moxestrol is a cornerstone of its pharmacological profile, contributing significantly to its high potency. While its negligible binding to SHBG is well-quantified, the low-affinity interaction with albumin is described more qualitatively in the existing literature. The provided generalized experimental protocol for equilibrium dialysis offers a robust framework for researchers seeking to perform their own quantitative assessments of Moxestrol's binding to plasma proteins. Further studies to precisely quantify the unbound fraction of Moxestrol in the presence of albumin would provide a more complete understanding of its pharmacokinetic behavior.

References

A Technical Whitepaper on the Preliminary Investigation of Moxestrol's Influence on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moxestrol (also known as RU-2858) is a synthetic and exceptionally potent estrogen, demonstrating a strong affinity and selectivity for the estrogen receptor alpha (ERα). Its primary mechanism of action involves binding to and activating estrogen receptors, which function as ligand-activated transcription factors to modulate the expression of target genes.[1] This document provides a technical overview of the foundational principles and methodologies for studying Moxestrol's effects on gene expression. It details the canonical estrogen signaling pathway, outlines standard experimental protocols for transcriptomic analysis, and presents key quantitative data regarding Moxestrol's receptor binding affinity. While specific, large-scale gene expression data for Moxestrol is not widely available in the public domain, this guide uses the well-established framework of estrogen-regulated gene expression as a model for preliminary studies.

Introduction to Moxestrol

Moxestrol, the 11β-methoxy derivative of ethinylestradiol, is one of the most potent estrogens identified, estimated to be 10 to 100 times more potent than estradiol.[2] This high potency is attributed to several factors: high affinity for the estrogen receptor (ER), minimal binding to plasma proteins like sex hormone binding globulin, and a lower rate of metabolism.[2] Moxestrol has been utilized in scientific research as a high-affinity radioligand for the ER and has seen some clinical use in Europe for menopausal symptoms.[2][3] A key characteristic of Moxestrol is its preferential binding to ERα over ERβ, making it a valuable tool for studying the specific roles of ERα in gene regulation.[2]

Mechanism of Action: The Estrogen Receptor Signaling Pathway

The effects of Moxestrol on gene expression are primarily mediated through the nuclear estrogen receptor signaling pathway. Like endogenous estrogens, Moxestrol readily diffuses across the cell membrane to bind with ERs located in the cytoplasm or nucleus.[4][5] This binding event initiates a cascade that leads to the regulation of gene transcription.

The classical, or direct genomic, signaling pathway involves several key steps:[1][6][7]

-

Ligand Binding: Moxestrol binds to the ligand-binding domain of the ER.

-

Conformational Change & Dimerization: This binding induces a conformational change in the receptor, causing it to dissociate from inhibitory heat shock proteins and form homodimers (ERα/ERα) or heterodimers (ERα/ERβ).

-

Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.

-

DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1]

-

Recruitment of Co-regulators: The DNA-bound complex recruits a series of co-activator or co-repressor proteins.[8]

-

Transcriptional Regulation: This assembly modulates the activity of the RNA polymerase II transcription machinery, leading to an increase or decrease in the transcription of the target gene.[1]

Estrogens can also elicit rapid, non-genomic effects by activating membrane-associated ERs, which in turn trigger intracellular signaling cascades such as PI3K and MAPK pathways.[7][9]

Experimental Protocols for Gene Expression Analysis

To investigate Moxestrol's impact on gene expression, a standardized workflow is typically employed, combining cell culture with molecular biology techniques.[10][11]

Cell Culture and Hormone Treatment

-

Cell Line Selection: Estrogen-responsive cell lines, such as the human breast adenocarcinoma cell line MCF-7, are commonly used. These cells endogenously express high levels of ERα.

-

Hormone Deprivation: Prior to treatment, cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum for 24-48 hours. This process removes residual estrogens and sensitizes the cells to subsequent treatment.

-

Moxestrol Treatment: Cells are then treated with Moxestrol at various concentrations (e.g., 0.1 nM to 10 nM) or a vehicle control (e.g., ethanol or DMSO) for a specified duration (e.g., 6, 24, or 48 hours) to capture both early and late gene responses.

RNA Extraction and Quality Control

-

Total RNA Isolation: Total RNA is extracted from the treated and control cells using commercially available kits based on guanidinium thiocyanate-phenol-chloroform extraction or silica column-based methods.

-

Quality Assessment: The integrity and concentration of the extracted RNA are assessed using spectrophotometry (A260/A280 ratio) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high quality for downstream applications.

Gene Expression Quantification

-

Real-Time Quantitative PCR (RT-qPCR): This method is used to quantify the expression of a small number of specific target genes.[11]

-

Reverse Transcription: Total RNA is first reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe.

-

Data Analysis: Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH, ACTB) and quantified using the comparative Ct (ΔΔCt) method.

-

-

Microarray Analysis: To assess global changes in gene expression, DNA microarrays are used.[12][13][14]

-

Sample Preparation: Labeled cDNA or cRNA is synthesized from the extracted RNA.

-

Hybridization: The labeled sample is hybridized to a microarray chip containing thousands of known gene probes.

-

Scanning and Data Analysis: The chip is scanned to measure the fluorescence intensity for each probe, which corresponds to the gene expression level. Sophisticated bioinformatics tools are used to identify differentially expressed genes between Moxestrol-treated and control groups.[13]

-

Quantitative Data and Expected Outcomes

Receptor Binding Affinity

The interaction between Moxestrol and the estrogen receptors is the initiating event for its effects on gene expression. The binding affinity is a critical quantitative parameter, typically measured as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor | Inhibition Constant (Ki) [nM] | Reference |

| Moxestrol | ERα | 0.50 | [2] |

| Moxestrol | ERβ | 2.6 | [2] |

| Estradiol | ERα | 0.12 | [2] |

| Estradiol | ERβ | 0.15 | [2] |

Table 1: Comparative binding affinities of Moxestrol and Estradiol to Estrogen Receptors α and β. The data shows Moxestrol has a high affinity for ERα and is several-fold selective for ERα over ERβ.[2]

Representative Estrogen-Responsive Genes

While comprehensive transcriptomic data for Moxestrol is limited, studies on estradiol and other estrogens have identified numerous regulated genes.[13][15] Moxestrol, as a potent ER agonist, is expected to regulate a similar, if not identical, set of genes. The magnitude and duration of the response may differ due to its distinct pharmacokinetic and pharmacodynamic properties.

| Gene Symbol | Gene Name | Function | Expected Regulation by Estrogen |

| PGR | Progesterone Receptor | Transcription factor, key in reproductive tissue | Up-regulated |

| TFF1 (pS2) | Trefoil Factor 1 | Mucosal protection and repair | Up-regulated |

| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | Estrogen-induced cell proliferation | Up-regulated |

| CCND1 | Cyclin D1 | Cell cycle progression (G1/S transition) | Up-regulated |

| c-Fos | Fos Proto-Oncogene, AP-1 Subunit | Transcription factor, cell proliferation/differentiation | Up-regulated |

| c-Myc | MYC Proto-Oncogene | Transcription factor, cell cycle and growth | Up-regulated |

| ESR1 | Estrogen Receptor 1 (ERα) | Regulates its own expression (feedback) | Down-regulated (often) |

Table 2: A selected list of well-characterized estrogen-responsive genes. This list is not exhaustive but provides examples of genes likely to be modulated by Moxestrol in ER-positive cells.

Conclusion and Future Directions

Preliminary studies and the foundational knowledge of estrogen biology strongly indicate that Moxestrol exerts significant control over gene expression via its potent and selective activation of the estrogen receptor alpha. The methodologies outlined in this document provide a robust framework for detailed investigation into its specific transcriptomic signature. Future research, employing high-throughput techniques like RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq), is necessary to comprehensively map the gene regulatory networks controlled by Moxestrol. Such studies will elucidate the precise molecular mechanisms underlying its potent estrogenic activity and could inform the development of more targeted ER-modulating therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Moxestrol - Wikipedia [en.wikipedia.org]

- 3. Radiotracers binding to estrogen receptors: I: Tissue distribution of 17 alpha-ethynylestradiol and moxestrol in normal and tumor-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen - Wikipedia [en.wikipedia.org]

- 5. Sequence to Structure Approach of Estrogen Receptor Alpha and Ligand Interactions [journal.waocp.org]

- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. sciencedaily.com [sciencedaily.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. search.library.nyu.edu [search.library.nyu.edu]

- 11. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 12. Regulation of Gene Expression by Estrogen and Testosterone in the Proximal Mouse Reproductive Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microarray Analysis on Gene Regulation by Estrogen, Progesterone and Tamoxifen in Human Endometrial Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microarray analysis on gene regulation by estrogen, progesterone and tamoxifen in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Effects of Estrogen and Testosterone on Gene Expression in the Rat Mesenteric Arteries - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early Research of Moxestrol (RU-2858): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxestrol, also known as RU-2858, is a potent synthetic estrogen developed in the 1970s by the French pharmaceutical company Roussel-Uclaf. Its high affinity and specificity for the estrogen receptor (ER) rapidly established it as a critical tool in endocrinology research, particularly as a radioligand for ER assays. This technical guide provides an in-depth exploration of the discovery, history, and early research of Moxestrol, with a focus on its receptor binding profile and the experimental methodologies used in its initial characterization. Quantitative data are presented in tabular format, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The quest for potent and specific ligands for steroid hormone receptors was a major focus of pharmaceutical research in the mid-20th century. The development of such compounds was crucial for both therapeutic applications and for advancing the fundamental understanding of hormone action. It was in this context that Moxestrol (RU-2858), chemically designated as 11β-methoxy-17α-ethynylestradiol, was synthesized and characterized by researchers at Roussel-Uclaf. Its exceptional affinity for the estrogen receptor, coupled with low binding to plasma proteins, made it a superior radioligand for the quantification and characterization of ERs in various tissues.

Discovery and Synthesis

Moxestrol was developed as part of a systematic effort to synthesize novel steroids with high biological activity. The key structural features of Moxestrol, the 11β-methoxy group and the 17α-ethynyl group on the estradiol backbone, were the result of structure-activity relationship studies aimed at enhancing estrogenic potency and receptor affinity. The research team at Roussel-Uclaf, including prominent scientists like J.P. Raynaud, played a pivotal role in its development and early characterization.

Quantitative Analysis of Receptor Binding Affinity

The defining characteristic of Moxestrol is its high affinity for the estrogen receptor. Early studies by Raynaud and colleagues extensively quantified this property using competitive binding assays. The results are often expressed as the Relative Binding Affinity (RBA), which compares the affinity of the test compound to that of the natural ligand, estradiol.

| Compound | Relative Binding Affinity (RBA) vs. Estradiol (%) | Estrogen Receptor Subtype | Reference |

| Moxestrol (RU-2858) | 185 | Not specified | [1] |

| Moxestrol (RU-2858) | 35-43 | ERα | [2] |

| Moxestrol (RU-2858) | 5-20 | ERβ | [2] |

| Estradiol | 100 | Not specified | By definition |

| Ethinylestradiol | ~120-200 | Not specified | General knowledge |

Experimental Protocols

The foundational method used to determine the binding affinity of Moxestrol was the competitive radioligand binding assay. While specific details from the original publications are not fully available, the general protocol can be reconstructed based on the available information and standard practices of the time.

Competitive Radioligand Binding Assay (Reconstructed Protocol)

This protocol outlines the key steps in a typical competitive binding assay used to determine the relative binding affinity of Moxestrol for the estrogen receptor.

Objective: To determine the concentration of unlabeled Moxestrol required to inhibit 50% of the specific binding of a radiolabeled estrogen (e.g., [³H]-estradiol) to the estrogen receptor.

Materials:

-

Tissue Source: Immature rat or rabbit uterus (a rich source of estrogen receptors).

-

Radioligand: [³H]-estradiol.

-

Unlabeled Competitor: Moxestrol (RU-2858) and other test compounds.

-

Buffers: Tris-HCl or similar physiological buffer.

-

Separation Agent: Dextran-coated charcoal.

-

Scintillation Cocktail.

Workflow:

Procedure:

-

Tissue Preparation: Uteri from immature animals are homogenized in a cold buffer and centrifuged at high speed to obtain a cytosolic fraction containing the estrogen receptors.

-

Incubation: A fixed concentration of radiolabeled estradiol is incubated with the cytosol in the presence of increasing concentrations of unlabeled Moxestrol.

-

Separation: After incubation, dextran-coated charcoal is added to the mixture. The charcoal binds to the free, unbound radioligand. A subsequent centrifugation step pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.

-

Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (Moxestrol). The concentration of Moxestrol that inhibits 50% of the specific binding of [³H]-estradiol is determined as the IC50 value. The RBA is then calculated relative to the IC50 of estradiol.

Signaling Pathway

Moxestrol, as a potent estrogen, is presumed to act through the classical estrogen receptor signaling pathway. While specific studies detailing Moxestrol's unique effects on this pathway are scarce from the early research period, the generally accepted mechanism of action for estrogens provides a framework for understanding its cellular effects.

Genomic Estrogen Receptor Signaling Pathway

The primary mechanism of action for estrogens is the genomic pathway, which involves the modulation of gene expression.

Pathway Description:

-

Ligand Binding: Moxestrol, being lipophilic, diffuses across the cell membrane and binds to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).

-

Dimerization and Translocation: The ligand-bound receptor then dimerizes. The dimerized complex translocates to the nucleus if it is not already there.

-

DNA Binding and Transcription: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Expression and Cellular Response: The binding of the ER dimer to EREs recruits co-activators and other transcription factors, leading to the transcription of target genes. The resulting messenger RNA (mRNA) is then translated into proteins that mediate the physiological effects of the estrogen.

It is important to note that estrogens can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors. However, the early research on Moxestrol primarily focused on its interaction with the nuclear receptor and its potent genomic activity.

Conclusion

Moxestrol (RU-2858) represents a landmark in the development of synthetic steroid hormones. Its discovery and characterization by Roussel-Uclaf provided researchers with an invaluable tool for studying the estrogen receptor. The high binding affinity and specificity of Moxestrol, as determined by early competitive binding assays, solidified its role as a reference compound and radioligand in endocrinology research. While the detailed molecular intricacies of its signaling pathways were not fully elucidated in the initial phase of its history, the foundational work on its receptor binding properties laid the groundwork for decades of subsequent research into estrogen action and the development of new hormonal therapies. This guide serves as a technical summary of this pivotal early research for professionals in the field of drug development and hormonal research.

References

Methodological & Application

Application Notes and Protocols: Moxestrol Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxestrol, a potent synthetic estrogen, is a valuable tool in the study of estrogen receptor (ER) pharmacology. Its high affinity and specificity for the ER make it an excellent radioligand for in vitro binding assays.[1] This document provides a detailed protocol for conducting saturation and competition radioligand binding assays using [3H]-Moxestrol to characterize the binding of ligands to the estrogen receptor. These assays are fundamental in drug discovery for determining the affinity (Kd), the concentration of receptor binding sites (Bmax), and the inhibitory constant (Ki) of novel compounds targeting the ER.

The estrogen receptor exists in two primary subtypes, ERα and ERβ, which can have different physiological roles and ligand binding affinities. Understanding the binding characteristics of a compound to each subtype is crucial for predicting its biological effects.

Principle of the Assay

Radioligand binding assays are based on the principle of a labeled ligand (radioligand) binding to its specific receptor. The amount of binding is quantified by measuring the radioactivity associated with the receptor-ligand complex.

-

Saturation Binding Assay: This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation. It involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

-

Competition Binding Assay: This assay measures the affinity of an unlabeled test compound for the receptor. It is performed by incubating the receptor, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor. The competitor's ability to displace the radioligand from the receptor is used to determine its inhibitory constant (Ki).

Data Presentation

The quantitative data derived from these assays are crucial for comparing the binding characteristics of different compounds.

Table 1: Key Parameters for Moxestrol Radioligand Binding Assay

| Parameter | Description | Typical Value Range |

| Radioligand | [3H]-Moxestrol | Specific Activity: ~70-90 Ci/mmol |

| Receptor Source | ER-expressing cell lines (e.g., MCF-7, T47D), tissue homogenates (e.g., uterus) | Protein concentration: 50-200 µ g/assay tube |

| Kd ([3H]-Moxestrol) | Equilibrium dissociation constant | Sub-nanomolar range (estimated) |

| Bmax | Maximum receptor density | Highly variable depending on receptor source (e.g., 100-10,000 fmol/mg protein in MCF-7 cells)[2] |

| Non-specific Binding Control | Excess unlabeled estradiol (e.g., 10 µM) | - |

Table 2: Representative Data from a [3H]-Moxestrol Saturation Binding Experiment

| [3H]-Moxestrol (nM) | Total Binding (DPM) | Non-specific Binding (DPM) | Specific Binding (DPM) |

| 0.05 | 1500 | 150 | 1350 |

| 0.1 | 2800 | 300 | 2500 |

| 0.2 | 5200 | 600 | 4600 |

| 0.5 | 9500 | 1500 | 8000 |

| 1.0 | 15000 | 3000 | 12000 |

| 2.0 | 22000 | 6000 | 16000 |

| 5.0 | 28000 | 15000 | 13000 |

| 10.0 | 31000 | 30000 | 1000 |

Table 3: Representative Data from a Competition Binding Experiment with an Unlabeled Competitor

| Competitor Conc. (M) | [3H]-Moxestrol Bound (%) |

| 1.00E-11 | 100 |

| 1.00E-10 | 95 |

| 1.00E-09 | 75 |

| 1.00E-08 | 50 |

| 1.00E-07 | 25 |

| 1.00E-06 | 5 |

| 1.00E-05 | 2 |

Experimental Protocols

Materials and Reagents

-

[3H]-Moxestrol (specific activity ~70-90 Ci/mmol)

-

Unlabeled Moxestrol or 17β-estradiol

-

ER-expressing cells (e.g., MCF-7) or tissue (e.g., rat uterus)

-

Assay Buffer (TEGMD): 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Polyethyleneimine (PEI) solution (0.3%)

-

Protein assay kit (e.g., BCA or Bradford)

Experimental Workflow

Caption: Workflow for the Moxestrol Radioligand Binding Assay.

Protocol 1: Saturation Binding Assay

-

Receptor Preparation:

-

For adherent cells (e.g., MCF-7), wash cells with ice-cold PBS and scrape into homogenization buffer.

-

For tissues, homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-